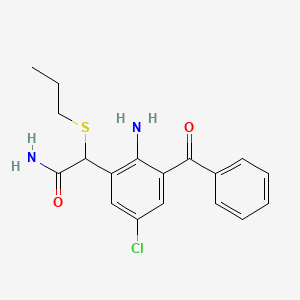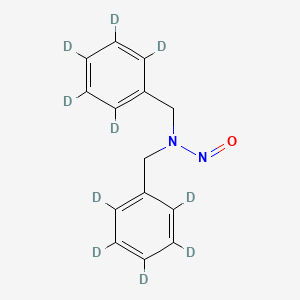
N-Nitrosodibenzylamine-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosodibenzylamine-d10 is a deuterated form of N-Nitrosodibenzylamine, a compound belonging to the nitrosamine family. Nitrosamines are known for their potential carcinogenic properties and are often studied for their effects on biological systems. This compound is used as an analytical standard in various scientific research applications due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodibenzylamine-d10 typically involves the nitrosation of dibenzylamine-d10. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction proceeds as follows:
- Dissolve dibenzylamine-d10 in an appropriate solvent like ethanol.
- Add sodium nitrite to the solution.
- Slowly add hydrochloric acid to the mixture while maintaining a low temperature.
- Stir the reaction mixture for a specified period.
- Isolate the product by extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitrosation process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitrosodibenzylamine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert this compound to amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Nitrosodibenzylamine-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an analytical standard for the quantification of nitrosamines in various samples.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential effects on DNA and its role in cancer research.
Industry: Used in the quality control of pharmaceuticals and other products to ensure the absence of harmful nitrosamines.
Mécanisme D'action
N-Nitrosodibenzylamine-d10 exerts its effects primarily through the formation of DNA adducts, leading to DNA damage. The compound induces DNA single-strand breaks, which can result in mutations and potentially lead to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways. The compound’s interaction with these targets disrupts normal cellular processes and can lead to cell death or transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodiphenylamine
- **N
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
N,N-bis[(2,3,4,5,6-pentadeuteriophenyl)methyl]nitrous amide |
InChI |
InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
RZJLAUZAMYYGMS-LHNTUAQVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



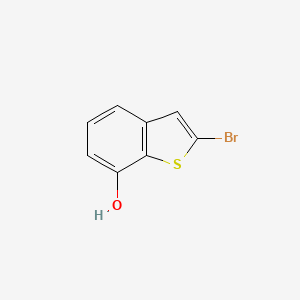
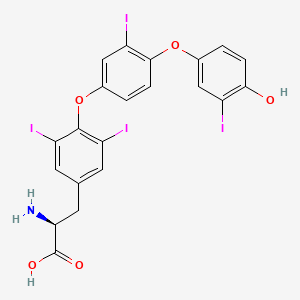
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)
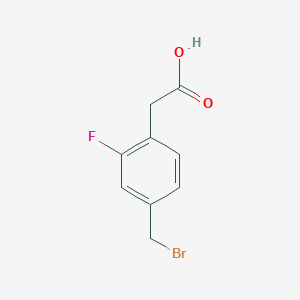

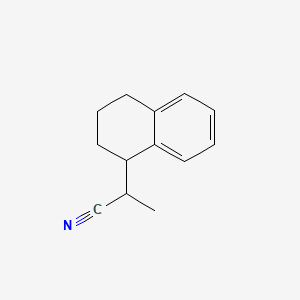
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)



